4-(4-(1H-Imidazol-1-YL)phenoxy)piperidine
Overview
Description
4-(4-(1H-Imidazol-1-YL)phenoxy)piperidine is a compound that features an imidazole ring linked to a phenoxy group, which is further connected to a piperidine ring. This structure combines the properties of imidazole, phenoxy, and piperidine moieties, making it a versatile compound in various scientific fields. Imidazole is known for its presence in many biologically active molecules, while piperidine is a common structural motif in pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(1H-Imidazol-1-YL)phenoxy)piperidine typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles using nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization.
Attachment of the Phenoxy Group: The phenoxy group can be introduced by reacting the imidazole derivative with a phenol derivative under suitable conditions.
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the reduction of pyridine derivatives or the cyclization of appropriate precursors.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
4-(4-(1H-Imidazol-1-YL)phenoxy)piperidine can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions to form N-oxides.
Reduction: The compound can be reduced to modify the imidazole or piperidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring may yield N-oxides, while substitution reactions can introduce various functional groups onto the phenoxy moiety.
Scientific Research Applications
4-(4-(1H-Imidazol-1-YL)phenoxy)piperidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Industry: The compound can be used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 4-(4-(1H-Imidazol-1-YL)phenoxy)piperidine involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and receptors, modulating their activity. The phenoxy and piperidine moieties can enhance the compound’s binding affinity and specificity for its targets. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Similar Compounds
4-(1H-Imidazol-1-YL)phenol: This compound shares the imidazole and phenoxy moieties but lacks the piperidine ring.
4-(4-(1H-Imidazol-1-YL)phenyl)-6-arylpyrimidin-2-amines: These compounds have a similar imidazole-phenoxy structure but include a pyrimidine ring instead of piperidine.
Uniqueness
4-(4-(1H-Imidazol-1-YL)phenoxy)piperidine is unique due to the combination of the imidazole, phenoxy, and piperidine moieties. This structure provides a versatile platform for various chemical modifications and applications, making it a valuable compound in scientific research and industrial applications.
Properties
IUPAC Name |
4-(4-imidazol-1-ylphenoxy)piperidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O/c1-3-13(18-14-5-7-15-8-6-14)4-2-12(1)17-10-9-16-11-17/h1-4,9-11,14-15H,5-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAXHYYQLGVOIKL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1OC2=CC=C(C=C2)N3C=CN=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20621892 | |
Record name | 4-[4-(1H-Imidazol-1-yl)phenoxy]piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20621892 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
397277-13-3 | |
Record name | 4-[4-(1H-Imidazol-1-yl)phenoxy]piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20621892 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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